molecular formula C20H24N2O7 B5088031 1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate

1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate

Cat. No.: B5088031
M. Wt: 404.4 g/mol
InChI Key: JSZGZKGQJKECQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, it has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate in lab experiments is its ability to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on 1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate. One possible direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to improve its solubility in water, which would make it easier to administer in lab experiments.

Synthesis Methods

The synthesis of 1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate involves the reaction of 4-ethoxybenzylamine with 2-furoyl chloride in the presence of a base, followed by the addition of piperazine and oxalic acid. The resulting product is a white crystalline solid with a melting point of 222-224°C.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(2-furoyl)piperazine oxalate has been found to have potential applications in the field of pharmacology. It has been shown to exhibit antitumor, antifungal, and antimicrobial activities. Additionally, it has been found to have potential as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3.C2H2O4/c1-2-22-16-7-5-15(6-8-16)14-19-9-11-20(12-10-19)18(21)17-4-3-13-23-17;3-1(4)2(5)6/h3-8,13H,2,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZGZKGQJKECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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